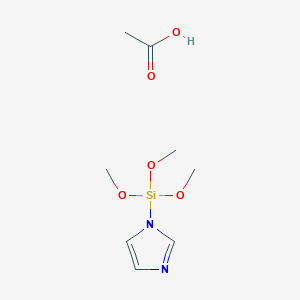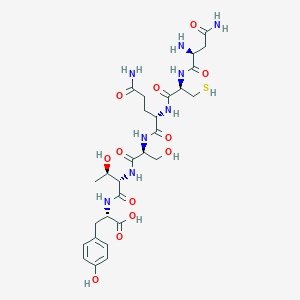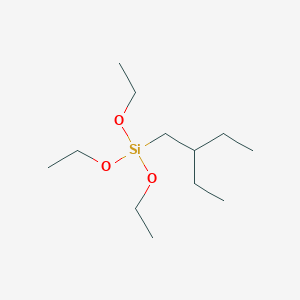
Triethoxy(2-ethylbutyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy(2-ethylbutyl)silane is an organosilicon compound with the molecular formula C10H24O3Si. It is a colorless liquid that is primarily used as a coupling agent and in the modification of surfaces to enhance adhesion properties. This compound is part of the broader class of silanes, which are known for their ability to form strong bonds with both organic and inorganic materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy(2-ethylbutyl)silane typically involves the reaction of 2-ethylbutyl alcohol with triethoxysilane. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the esterification process. The reaction conditions often include temperatures ranging from 60°C to 100°C and may require refluxing to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The process involves the continuous addition of 2-ethylbutyl alcohol and triethoxysilane into the reactor, along with the catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxy(2-ethylbutyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and ethanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Reduction: It can act as a reducing agent in the presence of metal catalysts such as cobalt or nickel.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic catalysts.
Condensation: Silanol groups and heat.
Reduction: Metal catalysts like cobalt chloride or nickel chloride.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Polysiloxanes.
Reduction: Reduced organic compounds and siloxanes.
Wissenschaftliche Forschungsanwendungen
Triethoxy(2-ethylbutyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for better cell adhesion in tissue engineering.
Medicine: Utilized in the development of drug delivery systems where surface modification is crucial.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their performance.
Wirkmechanismus
The primary mechanism of action of Triethoxy(2-ethylbutyl)silane involves the hydrolysis of its ethoxy groups to form silanols. These silanols can then condense to form siloxane bonds, which are responsible for the strong adhesion properties of the compound. The molecular targets include hydroxyl groups on surfaces, which react with the silanols to form covalent bonds, thereby enhancing adhesion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethoxysilane: Similar in structure but lacks the 2-ethylbutyl group.
Tetraethoxysilane: Contains four ethoxy groups instead of three.
Trimethoxysilane: Contains three methoxy groups instead of ethoxy groups.
Uniqueness
Triethoxy(2-ethylbutyl)silane is unique due to the presence of the 2-ethylbutyl group, which provides additional hydrophobic properties and enhances its ability to modify surfaces. This makes it particularly useful in applications where water resistance and strong adhesion are required.
Eigenschaften
CAS-Nummer |
586397-45-7 |
|---|---|
Molekularformel |
C12H28O3Si |
Molekulargewicht |
248.43 g/mol |
IUPAC-Name |
triethoxy(2-ethylbutyl)silane |
InChI |
InChI=1S/C12H28O3Si/c1-6-12(7-2)11-16(13-8-3,14-9-4)15-10-5/h12H,6-11H2,1-5H3 |
InChI-Schlüssel |
GNQQPTRATSISPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)C[Si](OCC)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


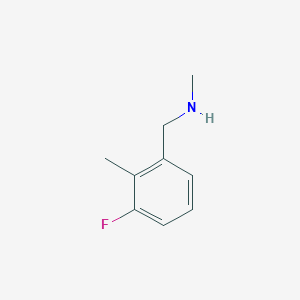
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12584118.png)
![Phosphonic acid, [[3-(6-chloro-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12584126.png)

![2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]-](/img/structure/B12584150.png)
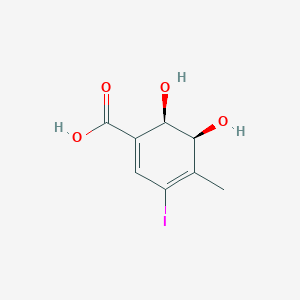
![1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-](/img/structure/B12584164.png)
![Benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol (1/1)](/img/structure/B12584165.png)
![N-[2-(3,4-Dichlorophenyl)ethyl]-N'-naphthalen-1-ylurea](/img/structure/B12584166.png)

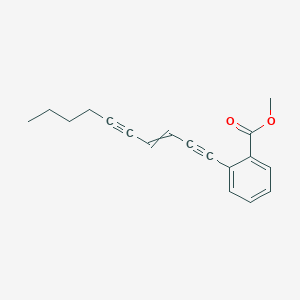
![(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12584182.png)
